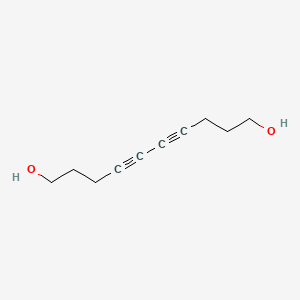

4,6-Decadiyn-1,10-diol

Beschreibung

Overview of Polydiacetylene Chemistry and its Significance in Advanced Materials Science

Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers distinguished by their backbone of alternating double and triple bonds. mdpi.com This unique "ene-yne" structure is the source of their exceptional optical properties. acs.org The synthesis of PDAs typically occurs through a topochemical polymerization process, a solid-state reaction that allows for precise control over the polymer's molecular structure without the need for solvents, initiators, or catalysts. mdpi.com This method often involves the self-assembly of diacetylene (DA) monomers, which can be functionalized to encourage non-covalent interactions like hydrogen bonding and π-stacking, influencing the final polymer architecture. rsc.org

A defining characteristic of PDAs is their ability to undergo a dramatic and often reversible color change, typically from blue to red, in response to a variety of external stimuli. mdpi.comsigmaaldrich.com These stimuli can include temperature, pH, mechanical stress, and the presence of specific chemical compounds or biological molecules. mdpi.comsigmaaldrich.comrsc.org This chromic transition makes PDAs highly valuable for a wide range of applications in advanced materials science. They are integral to the development of smart materials, including temperature sensors for monitoring sensitive products like food and pharmaceuticals, as well as smart coatings and biomedical devices. mdpi.com Their adaptability, allowing for the conjugation of detection probes, has made them popular for use in biosensing applications for detecting bacteria, viruses, and other biomolecules. acs.org

The polymerization of diacetylene monomers, often initiated by UV or gamma irradiation, results in a highly conjugated polymer backbone that imparts not only unique optical properties but also exceptional mechanical strength and stability to materials like liposomes and micelles. rsc.orgfrontiersin.orgnih.gov This versatility has led to their exploration in diverse fields such as drug delivery, bioimaging, and tissue engineering. rsc.org

Role of 4,6-Decadiyn-1,10-diol as a Precursor in Polymer Science

Within the diverse family of diacetylene monomers, this compound stands out as a significant precursor in polymer science. This symmetrical molecule, with its terminal hydroxyl groups, serves as a fundamental building block for creating more complex and functionalized polydiacetylenes. Its structure is foundational for the synthesis of various urethane-substituted polydiacetylenes. amanote.comacs.org For instance, it can be reacted with different isocyanates to produce a range of diacetylene monomers with urethane (B1682113) functionalities. google.com

The properties of the resulting polymers are heavily influenced by the substituent groups attached to the diacetylene core. Research has shown that the solid-state polymerization of butadiyne derivatives synthesized from this compound is feasible, with the conversion efficiency being dependent on the specific derivative. researchgate.netresearchgate.net The terminal hydroxyl groups of this compound are key to its utility, allowing for chemical modifications that tailor the properties of the final polymer. For example, urethane-substituted PDAs derived from this diol have been studied for their electrical properties and have been shown to exhibit solvatochromism, a color change in response to the polarity of a solvent. acs.orgresearchgate.netresearchgate.net

The ability to create functionalized PDAs from this compound has expanded their application potential. For instance, the incorporation of specific side chains can induce desired self-assembly behaviors, leading to the formation of nanostructures like nanotubes. sigmaaldrich.com These structured materials possess uniform dimensions and responsive chromic characteristics. sigmaaldrich.com The electronic structure of polymers derived from this compound has also been a subject of scientific investigation, further underscoring its importance in the fundamental understanding and development of advanced polymeric materials. aps.org

| Property | Description |

| CAS Number | 70283-74-8 gfschemicals.combldpharm.com |

| Chemical Formula | HO(CH₂)₃C≡CC≡C(CH₂)₃OH gfschemicals.com |

| Molecular Weight | 166.21 g/mol gfschemicals.com |

| Appearance | Off-white to dark blue solid gfschemicals.com |

| Purity | ≥96.50% (GC-FID) gfschemicals.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

deca-4,6-diyne-1,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPYWBZRUNDXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#CC#CCCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374131 | |

| Record name | 4,6-Decadiyn-1,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70283-74-8 | |

| Record name | 4,6-Decadiyn-1,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70283-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Derivatization Strategies of 4,6 Decadiyn 1,10 Diol

Established Synthetic Routes to 4,6-Decadiyn-1,10-diol

The primary and most well-documented method for synthesizing this compound is through the oxidative coupling of a precursor molecule. While specific details of various synthetic preparations can differ, a common strategy involves the use of a smaller, functionalized alkyne. One such precursor is 1-pentyn-5-ol. The synthesis generally proceeds under conditions that facilitate the formation of the conjugated diyne system.

| Precursor | CAS Number |

| 1-pentyn-5-ol | 5390-04-5 |

This table outlines a key precursor used in the synthesis of this compound.

Functionalization and Derivatization via Urethane (B1682113) Linkages

The terminal hydroxyl groups of this compound provide reactive sites for a range of functionalization reactions. The formation of urethane linkages is a particularly significant strategy for creating new derivatives with tailored properties.

Synthesis of Butadiyne Derivatives with Trialkoxyphenylurethane Groups from this compound

A notable application of this compound is its reaction with 3,4,5-trialkoxyphenyl isocyanate derivatives to produce butadiyne derivatives containing (N-trialkoxyphenyl)urethane groups. oup.comoup.comresearchgate.net In these syntheses, the alkoxy group on the phenyl isocyanate can be varied, for instance, using dodecyloxy or methoxy (B1213986) groups. oup.comoup.com This reaction yields a class of monomers that have been investigated for their solid-state polymerization properties upon stimulation by UV or γ-ray irradiation. oup.comoup.comresearchgate.net

Research has shown that all four butadiyne derivatives synthesized from this compound and 5,7-dodecadiyn-1,12-diol with these isocyanates are polymerizable in their crystalline state. oup.comoup.comresearchgate.net However, the extent of conversion during polymerization varies between the different compounds. oup.comoup.comresearchgate.net

| Reactant | Product Type |

| 3,4,5-Tridodecyloxyphenyl isocyanate | Butadiyne derivative with (N-tridodecyloxyphenyl)urethane groups |

| 3,4,5-Trimethoxyphenyl isocyanate | Butadiyne derivative with (N-trimethoxyphenyl)urethane groups |

This interactive data table showcases the reactants used to create specific butadiyne derivatives from this compound.

The resulting polymers from the dodecyloxy derivatives have demonstrated interesting properties, such as partial solubility in chloroform (B151607) and solvatochromism when hexane (B92381) is added to the solution. oup.comoup.comresearchgate.net Furthermore, these derivatives can form organogels in various organic solvents at low concentrations (less than 2 wt%). oup.comoup.comresearchgate.net

Macrocyclic Diacetylene Derivative Synthesis utilizing this compound

The principles of using diol and isocyanate reactions can be extended to the synthesis of macrocyclic structures. While the direct synthesis of macrocycles from this compound is a subject of ongoing research, related studies on similar diacetylene diols provide a strong basis for this possibility. For instance, novel macrocyclic diacetylene compounds have been successfully synthesized from L-glutamic acid and trans-1,4-cyclohexanediol. researchgate.net The formation of hydrogen bonds, often facilitated by urethane groups, is a crucial factor for the solid-state reactivity of conjugated triple bonds. researchgate.net Urethane derivatives of diacetylenes have been identified as a highly reactive class of compounds in solid-state polymerization. researchgate.net

Exploration of Novel Alkylation and Esterification Reactions

Beyond urethane formation, the hydroxyl groups of this compound are amenable to other classical organic transformations, including alkylation and esterification. These reactions would introduce different functionalities to the ends of the C10 backbone, paving the way for a wider array of novel materials. For example, esterification with various carboxylic acids could be employed to append different functional groups, potentially influencing the packing of the molecules in the solid state and, consequently, their polymerization behavior. Similarly, alkylation could be used to introduce long alkyl chains or other groups, which could impact the solubility and processing of the resulting polymers.

Topochemical Polymerization of 4,6 Decadiyn 1,10 Diol Derivatives

Principles of Solid-State Polymerization in Diacetylene Monomers

The solid-state polymerization of diacetylene monomers is a classic example of a topochemical reaction, a process in which the crystal lattice of the monomer dictates the stereochemistry and morphology of the resulting polymer. ulsu.ruwikipedia.org This reaction proceeds as a 1,4-addition polymerization of the conjugated diacetylene (ene-yne) moieties, creating a fully conjugated polymer backbone of alternating double and triple bonds. ulsu.ruresearchgate.net The unique feature of this transformation is that it can occur as a single-phase process within the monomer crystal, yielding macroscopic, nearly defect-free polymer single crystals. ulsu.ru Such highly ordered structures are not typically achievable through conventional solution polymerization methods. ulsu.ru

For a diacetylene monomer to be reactive in the solid state, its molecules must be packed in the crystal lattice according to specific geometric criteria, often referred to as the Wegner-Enkelmann criteria. researchgate.netrsc.org These empirical rules are paramount for successful polymerization and are summarized below:

| Parameter | Description | Ideal Value |

| d | The repeat distance of the monomer units along the stacking axis. | ~4.9 Å |

| θ | The angle between the diacetylene rod and the stacking axis. | ~45° |

| r | The distance between reacting carbon atoms (C1 and C4') of adjacent monomers. | ≤ 4.0 Å |

This table summarizes the ideal geometric parameters for the topochemical polymerization of diacetylene monomers. researchgate.netrsc.orgoup.comresearchgate.net

If these conditions are met, the polymerization requires only minimal atomic and molecular motion, allowing the reaction to proceed while preserving the crystalline order. metu.edu.trscispace.com The side groups (R-groups) attached to the diacetylene core play a crucial role in directing the crystal packing to meet these stringent requirements. metu.edu.tr

Initiation of Polymerization: Photo-induced (UV, γ-ray) and Thermal Mechanisms

The 1,4-addition reaction in crystalline diacetylenes can be initiated by various forms of energy. The two primary methods are photo-induction and thermal activation.

Photo-induced Polymerization : Exposure to high-energy radiation, such as ultraviolet (UV) light or gamma (γ) rays, is a common method to initiate the polymerization. oup.comdtic.mil This photochemical process can create reactive intermediates, such as carbenes, which then add to adjacent monomer units to propagate the polymer chain. scispace.comresearchgate.net The reaction can be highly efficient, with quantum yields depending on factors like temperature and monomer-to-polymer conversion. researchgate.net For some derivatives, the polymerization can be sensitized to occur at longer wavelengths by incorporating dye molecules into the crystal lattice. researchgate.net

Thermal Polymerization : Heating the monomer crystal can also provide the necessary activation energy for the reaction to occur. dtic.milnih.gov Thermally induced polymerization is often characterized by an autocatalytic effect, where the reaction rate accelerates as polymerization proceeds. aps.org This is attributed to the strain induced in the monomer lattice by the forming polymer chains, which can facilitate the reaction of neighboring monomer stacks. aps.org Differential scanning calorimetry (DSC) is a useful technique to study this process, as the polymerization is highly exothermic. dtic.milnih.gov For instance, the DSC thermogram of one diacetylene monomer showed a large exotherm associated with thermally induced polymerization. dtic.mil

Derivatives of 4,6-decadiyn-1,10-diol, particularly urethane-substituted variants, have been shown to be reactive to both UV and γ-ray irradiation, leading to the formation of colored polydiacetylene products. researchgate.netresearchgate.netresearchgate.net

Reaction Kinetics and Conversion Studies in Polymerization of this compound Derived Monomers

The study of reaction kinetics provides insight into the mechanism and efficiency of the polymerization process. In diacetylenes, the kinetics can be complex, often exhibiting distinct rate regimes. acs.org For example, studies have shown an initially high rate of polymer formation that slows after a certain conversion level, sometimes corresponding to a color change (e.g., blue-to-red phase transition) in the polymer. acs.org

The kinetic chain length, which represents the number of monomer units added per initiation event, can vary significantly with conversion. In one study of a diacetylene tosylate monomer, the kinetic chain length increased from about 60 at the start of the reaction to 2000 at 10% conversion, after which it remained constant up to high conversion levels. tandfonline.com

For monomers derived from this compound and the similar 5,7-dodecadiyn-1,12-diol, research has shown that the monomer-to-polymer conversion is highly dependent on the specific chemical structure of the side groups. researchgate.netresearchgate.net In a study comparing four different butadiyne derivatives with (N-trialkoxyphenyl)urethane groups, all were found to be polymerizable, but the conversion efficiency varied. researchgate.netresearchgate.net Derivatives of 5,7-dodecadiyn-1,12-diol showed higher conversion than those of this compound, suggesting the former possessed a more favorable crystal packing for solid-state polymerization. researchgate.netresearchgate.net This highlights that subtle changes in the flexible spacer or substituent groups can significantly impact the reaction.

| Monomer Type | Observation | Reference |

| Diacetylene Tosylate | Kinetic chain length increases with conversion. | tandfonline.com |

| Diacetylene Monolayers | Conversion efficiencies near 80% with two distinct rate regimes. | acs.orgnist.gov |

| This compound & 5,7-Dodecadiyn-1,12-diol urethane (B1682113) derivatives | All monomers polymerizable, but conversion depends on structure. Derivatives of 5,7-dodecadiyn-1,12-diol showed better conversion. | researchgate.netresearchgate.net |

This table presents selected research findings on the kinetics and conversion in diacetylene polymerization.

Influence of Monomer Crystal Packing on Polymerization Efficacy

As established, the efficacy of topochemical polymerization is critically dependent on the precise three-dimensional arrangement of the monomer molecules within the crystal. ulsu.ruresearchgate.net The side chains attached to the diacetylene rod are the primary tool for engineers to control this packing, a practice known as crystal engineering. rsc.org

Role of Intermolecular Interactions, including Hydrogen Bonding, on Polymerization

Intermolecular forces are the key drivers for achieving the required monomer alignment. Van der Waals forces, π-π stacking, and particularly hydrogen bonds are instrumental in organizing the monomers into a reactive array. researchgate.net

Hydrogen bonding is an especially powerful and directional interaction for controlling crystal architecture. rsc.orgnih.gov In derivatives of this compound, the terminal hydroxyl (-OH) groups of the parent diol are potent sites for hydrogen bonding. rsc.org More commonly, these diols are functionalized to introduce other hydrogen-bonding moieties, such as urethane or amide groups. researchgate.netrsc.orgresearchgate.net Urethane groups (-NH-C=O-O-), for example, are frequently used as they can form strong, cooperative, and directional hydrogen bonds, which help to assemble the diacetylene units into the columnar stacks necessary for polymerization. researchgate.netmdpi.com The introduction of amide functions has also been shown to facilitate the self-assembly of diacetylene derivatives into ordered supramolecular structures that are amenable to topochemical polymerization. rsc.org

The cooperative nature of multiple hydrogen bonds, such as those possible with vicinal diols, can have a significant effect on polymer dynamics by creating robust yet dynamic cross-links. rsc.org This principle underscores the importance of the diol structure in this compound for creating ordered, reactive assemblies.

Analysis of Monomer Alignment and its Impact on Polymerizability

The precise alignment of monomer units, quantifiable by the parameters d, θ, and r, directly determines whether a diacetylene crystal will polymerize. researchgate.netrsc.org X-ray diffraction analysis of single crystals is the definitive method for determining these structural parameters and predicting reactivity. nasa.gov

If the monomer packing deviates significantly from the ideal geometry, polymerization may be slow, inefficient, or completely inhibited. nasa.gov For example, if the distance 'r' between reactive carbons is too large (> 4 Å), the 1,4-addition reaction becomes unfavorable. electronicsandbooks.com Similarly, the repeat distance 'd' should closely match the repeat unit of the resulting polymer chain (~4.9 Å) to minimize strain during polymerization. researchgate.net The flexibility of aliphatic spacer groups, such as the propylene (B89431) groups in the backbone of this compound, can provide the necessary mobility for the diacetylene moieties to adopt a lattice structure conducive to polymerization. dtic.mil

In some cases, a single monomer can crystallize into multiple forms (polymorphs), with only one being reactive. researchgate.net This further emphasizes the absolute control that crystal packing exerts over the chemical reactivity of diacetylene monomers.

Structure Property Relationships in Poly 4,6 Decadiyn 1,10 Diol Derivatives

Correlating Polymer Architecture with Conjugated Backbone Evolution

The defining feature of polydiacetylenes is their conjugated backbone, which consists of alternating double and triple bonds (ene-yne structure). The electronic and optical properties of these materials are intrinsically linked to the effective conjugation length, or the extent of π-electron delocalization, along this backbone. The polymer architecture, particularly the nature and arrangement of the side chains, exerts profound control over the conformation and planarity of this backbone.

A hallmark of many polydiacetylenes is their chromic transition, typically from a blue to a red form, in response to external stimuli such as temperature, solvents, or mechanical stress. njit.edunih.govacs.org This color change is a direct manifestation of an evolution in the conjugated backbone. In the "blue" phase, the polymer backbone is largely planar, and the side chains are in a highly ordered, hydrogen-bonded network. This arrangement allows for a long effective conjugation length, resulting in strong absorption in the red region of the visible spectrum (~640 nm). frontiersin.org

When subjected to an external stimulus, the ordered arrangement of the side chains is disrupted. frontiersin.org This disruption introduces strain on the backbone, causing it to twist and deviate from planarity. nih.govacs.orgaps.org The twisting shortens the effective π-electron delocalization length, which in turn shifts the polymer's absorption to a higher energy (shorter wavelength), typically around 540 nm, resulting in the "red" phase. frontiersin.org Raman spectroscopy confirms this transition, showing a shift in the characteristic C=C and C≡C stretching frequencies to higher wavenumbers, indicative of greater vibrational amplitude as the backbone restriction is released. frontiersin.org Therefore, the evolution of the conjugated backbone is directly correlated with the conformational freedom and packing of the side chains.

Impact of Side Chain Substituents on Polymerization Behavior and Resulting Polymer Characteristics

The side chains attached to the diacetylene monomer are the primary determinants of its solid-state polymerizability and the properties of the final polymer. For topochemical polymerization to occur, the monomer units in the crystal must be aligned with a specific distance (d ≈ 0.5 nm) and angle (θ ≈ 45°) between adjacent molecules. oup.com The side chains guide the monomers into this required packing arrangement.

The hydroxyl end-groups of 4,6-decadiyn-1,10-diol provide convenient handles for introducing a wide variety of side chains via urethane (B1682113) linkages. Urethane-substituted diacetylenes are a well-studied class of monomers due to the hydrogen-bonding capabilities of the urethane groups (-NH-COO-), which help to organize the monomers into a polymerizable array.

Derivatives such as poly[this compound bis[(n-butoxycarbonyl)methyl]urethane] (commonly abbreviated as poly(3BCMU)) have been extensively investigated. acs.orgaps.orgresearchgate.net In these polymers, the alkylurethane side chains form a network of hydrogen bonds that stabilizes the planar, blue-phase polymer backbone. The specific structure of the alkyl or aryl group influences solubility, thermal stability, and electronic properties. For instance, the reaction of this compound with 3,4,5-trialkoxyphenyl isocyanates yields monomers with arylurethane side chains. oup.comresearchgate.net These derivatives were found to be polymerizable upon UV or γ-ray irradiation, although the conversion efficiency varied depending on the specific substituent, highlighting the subtle influence of side-chain structure on reactivity. oup.comresearchgate.netresearchgate.net

Table 1: Polymerization Behavior of Selected this compound Urethane Derivatives

| Side Chain Substituent | Monomer Abbreviation | Polymerization Method | Key Observation | Reference |

|---|---|---|---|---|

| bis[(n-butoxycarbonyl)methyl]urethane | 3BCMU | γ-ray irradiation | Forms soluble polymer with distinct blue and red phases in solution. | researchgate.net |

| bis[(N-3,4,5-tridodecyloxyphenyl)urethane] | - | UV/γ-ray irradiation | Polymerizable in crystalline state. Resulting polymer is partially soluble and shows solvatochromism. | oup.comresearchgate.net |

| bis[(N-3,4,5-trimethoxyphenyl)urethane] | - | UV/γ-ray irradiation | Polymerizable in crystalline state, but conversion differs from other derivatives. | oup.comresearchgate.net |

The introduction of bulky side groups can significantly impact the planarity of the conjugated backbone. While some degree of steric hindrance can enforce a planar conformation, excessively large or awkwardly shaped substituents can prevent the ideal packing required for polymerization or introduce inherent strain into the polymer backbone.

For example, studies on diacetylenes with bulky trialkoxyphenylurethane side groups have shown that these groups can lead to the formation of organogels. oup.comresearchgate.net In the gel state, the monomer alignment was found to be different from that in the crystalline state and was not favorable for polymerization, demonstrating how side groups can dictate the self-assembly and reactivity of the system. oup.comresearchgate.net In other systems, bulky side groups can induce a permanent twist in the polymer backbone. aps.org This pre-twisting of the conjugated chain alters its electronic structure, leading to a higher energy for the primary exciton (B1674681) transition compared to more planar polydiacetylenes. aps.org This demonstrates that steric interactions between large side groups can be a powerful tool to control the conformation and, therefore, the optoelectronic properties of the polymer backbone from the moment of its synthesis.

Molecular Weight Distribution and its Influence on Macroscopic Properties

The macroscopic properties of a polymer are not only dependent on the chemical structure of the repeating unit but also on its molecular weight (MW) and molecular weight distribution (MWD). In the case of poly[this compound] derivatives, these factors have a notable influence on properties like electrical conductivity.

A study on the direct current (DC) conductivity of poly(3BCMU) films cast from solution examined the effect of MW and MWD by using blends of high and low molecular weight samples. researchgate.net The conductivity of the films was found to be dependent on the composition of the blend. For undoped films, the conductivity did not vary monotonically with the blend composition, suggesting a complex relationship between chain length, chain packing, and charge transport pathways. Upon doping with iodine, the conductivity increased significantly, but the effect of the blend composition remained apparent. The temperature dependence of the conductivity also showed complex behavior, indicating that charge transport is influenced by the heterogeneous morphology created by the mixture of long and short polymer chains. researchgate.net This highlights that controlling the molecular weight distribution is a critical factor in optimizing the macroscopic electrical properties of these conjugated polymers.

Table 2: DC Conductivity of Poly(3BCMU) Blends with Varying Weight Fractions of High Molecular Weight Polymer

| Weight Fraction of High MW Polymer (wH) | Conductivity (σ) at 30°C (S/cm) | Reference |

|---|---|---|

| 0 (Low MW only) | ~1 x 10-14 | researchgate.net |

| 0.2 | ~3 x 10-15 | researchgate.net |

| 0.5 | ~2 x 10-14 | researchgate.net |

| 0.8 | ~7 x 10-15 | researchgate.net |

| 1.0 (High MW only) | ~4 x 10-15 | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 4,6 Decadiyn 1,10 Diol and Its Polymers

Vibrational Spectroscopy for Structural Elucidation of Poly[4,6-Decadiyn-1,10-diol]

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for elucidating the molecular structure of poly[this compound]. These techniques probe the vibrational modes of the polymer backbone and side chains, offering a fingerprint of its chemical composition and conformation.

FT-IR spectroscopy is instrumental in identifying the functional groups present in both the this compound monomer and its corresponding polymer. The polymerization of the diacetylene monomer results in the formation of a conjugated ene-yne backbone, which gives rise to characteristic vibrational bands.

In the FT-IR spectrum of the monomer, a broad absorption band is typically observed in the region of 3100–3600 cm⁻¹, which is attributed to the hydrogen-bonded O-H stretching vibrations of the terminal hydroxyl groups. Following polymerization, the spectrum of poly[this compound] would be expected to retain this broad O-H band. The key changes upon polymerization occur in the fingerprint region. While the C≡C stretching vibration in the monomer is often weak or absent in the IR spectrum due to symmetry, the formation of the polydiacetylene backbone leads to the appearance of characteristic bands. The stretching vibrations of the newly formed carbon-carbon double bonds (C=C) in the conjugated backbone typically appear in the region of 1600-1650 cm⁻¹. The carbon-carbon triple bond (C≡C) stretching vibration in the polymer backbone is expected to be observed around 2100 cm⁻¹.

A comparative analysis of the FT-IR spectra of the monomer and polymer confirms the successful polymerization and provides information on the persistence of the hydroxyl functional groups.

Table 1: Expected FT-IR Vibrational Bands for this compound and Poly[this compound]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Compound |

| O-H Stretching | 3100-3600 (broad) | Monomer & Polymer |

| C-H Stretching (Aliphatic) | 2850-2960 | Monomer & Polymer |

| C≡C Stretching | ~2100-2260 | Monomer & Polymer |

| C=C Stretching | ~1600-1650 | Polymer |

| C-O Stretching | ~1050-1150 | Monomer & Polymer |

Raman spectroscopy is particularly sensitive to the symmetric vibrations of the conjugated backbone of polydiacetylenes, making it an indispensable tool for confirming the polymer structure and probing its electronic properties. The Raman spectra of polydiacetylenes are often characterized by strong resonance enhancement when the excitation wavelength is close to an electronic absorption band.

The most prominent features in the Raman spectrum of poly[this compound] are the stretching vibrations of the carbon-carbon triple bond (ν(C≡C)) and the carbon-carbon double bond (ν(C=C)) of the conjugated backbone. Typically, the ν(C≡C) mode appears in the range of 2080–2120 cm⁻¹, while the ν(C=C) mode is observed between 1450 and 1520 cm⁻¹. acs.org The exact positions of these bands are sensitive to the local environment and conformation of the polymer chain.

Polydiacetylenes are known to exist in two primary chromatic phases: a "blue" phase, characterized by a more planar and ordered backbone, and a "red" phase, which is associated with a less planar, more disordered conformation. These phases exhibit distinct Raman signatures. In the blue phase, the ν(C≡C) and ν(C=C) bands are typically found at lower wavenumbers (around 2080 cm⁻¹ and 1450 cm⁻¹, respectively), while in the red phase, they shift to higher wavenumbers (around 2100 cm⁻¹ and 1500 cm⁻¹, respectively). acs.org This shift is attributed to a change in the effective conjugation length and increased strain in the polymer backbone in the red phase.

Table 2: Characteristic Raman Peaks for the "Blue" and "Red" Phases of Polydiacetylenes

| Vibrational Mode | "Blue" Phase Wavenumber (cm⁻¹) | "Red" Phase Wavenumber (cm⁻¹) |

| ν(C≡C) | ~2080 | ~2100 |

| ν(C=C) | ~1450 | ~1500 |

Electronic Spectroscopy for Conjugated System Analysis

Electronic spectroscopy provides critical information about the conjugated π-electron system of poly[this compound], which is responsible for its unique optical properties.

The extended π-conjugation along the backbone of poly[this compound] results in strong absorption of light in the visible region of the electromagnetic spectrum. The UV-Vis absorption spectrum is dominated by a strong excitonic transition, which corresponds to the promotion of an electron from the valence band to the conduction band of the polymer.

The position of the absorption maximum (λmax) is highly sensitive to the conformation of the polymer backbone and the extent of π-electron delocalization. Similar to the observations in Raman spectroscopy, the "blue" and "red" phases of polydiacetylenes have distinct absorption profiles. The blue phase, with its more ordered and planar backbone, exhibits a longer effective conjugation length, leading to a λmax at longer wavelengths, typically in the range of 600–650 nm. The red phase, with a more disordered conformation, has a shorter effective conjugation length and a λmax at shorter wavelengths, usually between 500 and 550 nm. The transition between these two phases can often be induced by external stimuli such as temperature, solvent, or mechanical stress, leading to a distinct color change, a phenomenon known as chromism.

Electromodulation spectroscopy is a powerful technique for probing the electronic structure of conjugated polymers by measuring the change in their absorption spectrum in the presence of an external electric field. This technique can provide detailed information about the nature of the excited states and the polarizability of the polymer backbone.

Morphological and Microstructural Characterization

The morphology and microstructure of poly[this compound] play a crucial role in determining its bulk properties. The solid-state polymerization of diacetylene monomers can lead to the formation of highly crystalline polymer single crystals.

The morphology of polydiacetylene crystals can vary depending on the polymerization and crystallization conditions. When polymerized in the solid state, diacetylenes can form lamellar, chain-extended single crystals. rsc.orgrsc.org Alternatively, crystallization from a dilute solution of the pre-polymerized material can lead to the formation of fibrous crystals. rsc.orgrsc.org The molecular chains within these crystals are highly aligned, giving rise to anisotropic properties. The specific morphology of poly[this compound] will depend on factors such as the solvent used for crystallization (if applicable) and the thermal history of the sample. Techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) are essential for visualizing the morphology of the polymer at the micro- and nanoscale. X-ray diffraction (XRD) is another critical technique for determining the crystal structure and degree of crystallinity.

Scanning Electron Microscopy (SEM) for Surface and Aggregate Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for investigating the surface topography and aggregate morphology of this compound and its polymers. This technique provides high-resolution images of the sample surface, revealing details about the size, shape, and arrangement of crystalline domains or polymer aggregates.

In the analysis of the this compound monomer, SEM imaging typically reveals well-defined crystalline structures. The morphology of these crystals is dependent on the crystallization conditions, such as the solvent used and the rate of cooling. Common morphologies observed for similar diacetylene monomers include needle-like, platelet, or prismatic crystals.

Upon polymerization, which can be induced by heat or UV radiation, significant changes in morphology are observable with SEM. The polymerization process, occurring in the solid state, can lead to the formation of fibrous or layered polymer structures. SEM analysis can track the progression of this transformation, showing the evolution from monomer crystals to polymer aggregates. The resulting polymer surfaces may exhibit features such as cracks or domains, which can be indicative of the stresses induced during polymerization.

| Feature | Observation in Monomer | Observation in Polymer |

| Overall Morphology | Well-defined crystalline structures (e.g., needles, platelets) | Fibrous or layered aggregates |

| Surface Texture | Smooth crystal facets | May exhibit cracks or domain boundaries |

| Particle Size | Dependent on crystallization conditions | Can range from micrometers to millimeters |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers a higher magnification and resolution than SEM, enabling the examination of the internal nanostructure of polymerized this compound. TEM is particularly valuable for visualizing the arrangement of polymer chains and the presence of any ordered nanodomains.

For polymers derived from this compound, TEM can reveal the highly oriented nature of the polydiacetylene chains. In well-ordered samples, it is possible to visualize the lattice fringes corresponding to the repeating units of the polymer backbone. This provides direct evidence of the crystalline nature of the polymer at the nanoscale.

Furthermore, TEM can be used to study the morphology of polymer nanoparticles or nanofibers if the material is processed into these forms. The high contrast imaging capabilities of TEM allow for the detailed analysis of the size distribution, shape, and internal structure of these nanomaterials.

| Parameter | Typical Findings |

| Polymer Chain Arrangement | Highly oriented, parallel alignment of polydiacetylene chains |

| Crystallinity | Observation of lattice fringes indicating crystalline domains |

| Nanomaterial Morphology | Detailed analysis of the size and shape of nanoparticles or nanofibers |

X-ray Diffraction Studies of Crystalline and Polymerized Phases

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the crystal lattice parameters, phase purity, and degree of crystallinity for both the this compound monomer and its polymers.

Powder X-ray Diffraction for Crystalline Packing

Powder X-ray Diffraction (PXRD) is employed to analyze the bulk crystalline properties of a powdered sample. The resulting diffraction pattern is a fingerprint of the crystalline phases present. For the this compound monomer, PXRD is used to determine the crystal system and unit cell dimensions.

Upon polymerization, the PXRD pattern undergoes significant changes. The positions and intensities of the diffraction peaks will shift, reflecting the new crystal structure of the polymer. By analyzing these changes, it is possible to follow the solid-state polymerization process and determine the lattice parameters of the resulting polymer. The broadening of the diffraction peaks can also provide information about the crystallite size and the presence of any amorphous content.

Single-Crystal X-ray Structure Analysis of Monomers and Polymer Crystals

Single-crystal X-ray diffraction provides the most detailed and unambiguous determination of the three-dimensional atomic arrangement within a crystal. For the this compound monomer, this technique can precisely determine bond lengths, bond angles, and the packing of the molecules in the crystal lattice. This information is crucial for understanding the topochemical principles that govern its solid-state reactivity.

If suitable single crystals of the polymer can be obtained, single-crystal XRD can elucidate the precise structure of the polymer chain and its packing in the crystalline state. This provides invaluable data on the conformation of the polydiacetylene backbone and the nature of the intermolecular interactions.

| Parameter | Monomer Crystal | Polymer Crystal |

| Crystal System | Determined from diffraction pattern | Determined from diffraction pattern |

| Unit Cell Parameters | a, b, c, α, β, γ | a, b, c, α, β, γ |

| Bond Lengths & Angles | Precise determination | Precise determination |

| Molecular Packing | Detailed analysis of intermolecular interactions | Detailed analysis of inter- and intra-chain interactions |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Molecular Structure Confirmation

NMR and mass spectrometry are fundamental techniques for confirming the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.

In the ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons in the molecule are expected. The protons of the hydroxyl groups (-OH) will appear as a broad singlet, the protons on the carbons adjacent to the hydroxyl groups (-CH₂-O) will appear as a triplet, and the protons on the carbons adjacent to the diyne moiety (-CH₂-C≡) will also appear as a triplet. The integration of these signals will correspond to the number of protons of each type.

The ¹³C NMR spectrum provides information about the carbon skeleton. Distinct signals will be observed for the carbons of the hydroxyl-bearing methylene (B1212753) groups, the carbons of the methylene groups adjacent to the alkyne, and the sp-hybridized carbons of the diyne group.

| ¹H NMR | Chemical Shift (ppm, representative) | Multiplicity | Integration |

| -OH | Variable, e.g., 2.5-4.0 | Broad Singlet | 2H |

| -CH₂-O | ~3.6 | Triplet | 4H |

| -CH₂-C≡ | ~2.4 | Triplet | 4H |

| Propargylic -CH₂- | ~1.7 | Quintet | 4H |

| ¹³C NMR | Chemical Shift (ppm, representative) |

| -CH₂-OH | ~61 |

| -CH₂-CH₂-OH | ~31 |

| -CH₂-C≡ | ~19 |

| -C≡C- | ~65, 78 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF mass spectrometry is a powerful technique for the characterization of synthetic polymers, offering detailed information on molecular weight distribution, repeating units, and end-group analysis. In the context of poly(this compound), this soft ionization method allows for the analysis of the polymer chains with minimal fragmentation, providing a clear picture of the oligomeric distribution.

Research Findings:

In a typical MALDI-TOF analysis of a polydiacetylene, such as one derived from a diacetylene diol, the polymer sample is co-crystallized with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid or sinapinic acid) and a cationizing agent (e.g., sodium trifluoroacetate). The resulting spectrum displays a series of peaks, each corresponding to a specific polymer chain length (oligomer). The mass difference between adjacent peaks confirms the mass of the repeating monomer unit.

For poly(this compound), the repeating unit has a theoretical mass of 166.22 g/mol . MALDI-TOF analysis would be expected to show a distribution of peaks separated by this mass value. The spectrum can be used to calculate key molecular weight averages, such as the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. A low PDI value (typically close to 1.0) suggests a more controlled polymerization process.

Furthermore, the analysis of the absolute mass of the individual oligomer peaks allows for the identification of the end groups of the polymer chains. For instance, if the polymerization is initiated and terminated in a specific manner, the masses of the end groups can be added to the mass of the repeating units, and the resulting theoretical masses can be compared with the experimentally observed m/z values in the MALDI-TOF spectrum.

Hypothetical MALDI-TOF Data for Poly(this compound):

To illustrate the type of data obtained from a MALDI-TOF analysis, the following interactive table presents hypothetical results for a sample of poly(this compound). This data assumes the presence of hydroxyl (-OH) end groups from the monomer and sodium ion adduction during the analysis.

| Number of Repeat Units (n) | Theoretical m/z [M+Na]⁺ | Observed m/z |

| 5 | 854.1 | 854.3 |

| 6 | 1020.3 | 1020.5 |

| 7 | 1186.5 | 1186.6 |

| 8 | 1352.7 | 1352.9 |

| 9 | 1518.9 | 1519.1 |

| 10 | 1685.1 | 1685.3 |

Note: The theoretical m/z is calculated as (n * 166.22) + 18.02 (for two -OH end groups) + 22.99 (for Na⁺). This table is for illustrative purposes as specific experimental data for this polymer was not found in the searched literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Intermediate Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of volatile and semi-volatile organic compounds like the this compound monomer. It is also highly effective in identifying and quantifying any reaction intermediates or byproducts from its synthesis.

Research Findings:

In a GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries or by interpreting the fragmentation pattern.

For the purity analysis of this compound, a GC chromatogram would ideally show a single, sharp peak corresponding to the target compound. The presence of other peaks would indicate impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for a quantitative assessment of purity.

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) at m/z 166, corresponding to its molecular weight. The fragmentation pattern would provide further structural confirmation. Common fragments might arise from the cleavage of the C-C bonds adjacent to the hydroxyl groups or the diyne functionality.

During the synthesis of this compound, for example, via the coupling of smaller propargyl alcohol derivatives, GC-MS can be used to monitor the reaction progress. It can detect the presence of starting materials, reaction intermediates (e.g., partially coupled products), and any side products. This information is crucial for optimizing reaction conditions to maximize the yield and purity of the final product.

Hypothetical GC-MS Data for this compound Purity Analysis:

The following interactive table presents hypothetical data from a GC-MS analysis aimed at determining the purity of a this compound sample.

| Retention Time (min) | Compound Identity | Area % | Key Mass Fragments (m/z) |

| 8.5 | 3-Butyn-1-ol (Starting Material) | 0.5 | 70, 55, 41 |

| 12.2 | This compound | 99.2 | 166, 149, 131, 91 |

| 13.5 | Unidentified Byproduct | 0.3 | 182, 167, 125 |

Stimuli Responsive Behavior of Poly 4,6 Decadiyn 1,10 Diol Systems

Solvatochromism in Polydiacetylene Gels and Solutions Derived from 4,6-Decadiyn-1,10-diol

No studies were found that specifically investigate the solvatochromic properties of gels or solutions of poly[this compound].

There is no available data on the mechanisms of solvatochromic transitions for this specific polymer.

Research on the reversible solvatochromic switching of poly[this compound] has not been found.

Thermochromism in Poly[this compound] Derivatives

No literature is available detailing the thermochromic behavior of poly[this compound] derivatives.

Specific data on temperature-induced color changes in poly[this compound] below its melting point is not documented.

There is no research available that correlates the thermochromic behavior of poly[this compound] with its structural changes.

Supramolecular Assembly and Self Organized Systems of 4,6 Decadiyn 1,10 Diol Derivatives

Formation of Organogels from Diacetylene Derivatives

Derivatives of 4,6-decadiyn-1,10-diol are prominent in the formation of organogels, which are thermally reversible, jelly-like materials composed of a liquid organic phase immobilized by a three-dimensional network of self-assembled gelator molecules.

Factors Influencing Gelation and Nanostructure Formation

The gelation process and the resulting nanostructures are governed by a delicate balance of non-covalent interactions. Key factors include molecular structure, intermolecular forces, and the surrounding solvent environment.

Hydrogen Bonding: A primary driving force for the self-assembly of many diacetylene gelators is hydrogen bonding. acs.org The introduction of functional groups capable of forming strong hydrogen bonds, such as urethane (B1682113) or amide linkages, facilitates the formation of one-dimensional arrays. acs.orgacs.orgresearchgate.net These arrays serve as the foundational fibers of the gel network. For instance, diacetylene cholesteryl esters containing two urethane linkages demonstrate that hydrogen bonding between these groups is the main impetus for gelation. acs.org

Spacer Length and Parity (Odd-Even Effects): The length of the alkyl chains or spacers between the diacetylene core and terminal functional groups significantly impacts molecular packing. Studies on diacetylene-diamide-based gelators have shown that the spacer length can exert characteristic odd-even effects on the properties of the resulting gel. acs.orgresearchgate.net These parity effects are attributed to periodic changes in the uniformity of the molecular packing modes within the gel networks. acs.org

Terminal Groups and π-Interactions: Aromatic terminal groups can introduce CH−π and π-π stacking interactions, which contribute to the stability and structure of the gel. acs.orgresearchgate.net In diacetylene-diamide gelators with tolyl terminals, these interactions work in concert with hydrogen bonding to create stable organogels. acs.orgresearchgate.net

Solvent Effects: The choice of solvent is critical, as it influences the solubility of the gelator and mediates the intermolecular interactions. Some compounds can form gels in a variety of solvents, from nonpolar hydrocarbons like cyclohexane (B81311) to more polar solvents like ethanol (B145695). acs.org The interaction between the gelator and the solvent can affect the crystallization and morphology of the gel network, which in turn influences properties like photopolymerization efficiency. researchgate.net For example, changing the gelling solvent from p-xylene (B151628) to cyclohexane for certain diacetylene-diamide gelators greatly improved gelation and polymerization abilities due to the formation of highly crystallized and transparent networks. researchgate.net

The interplay of these factors dictates the morphology of the self-assembled nanostructures, which can range from fibers and helices to planar sheets. acs.org

| Factor | Influence on Gelation and Nanostructure | Example Derivative Class |

| Hydrogen Bonding | Primary driving force for 1D self-assembly into fibers. | Diacetylene-diamides, Urethane-linked diacetylenes acs.orgacs.orgresearchgate.net |

| Spacer Length | Affects molecular packing uniformity (Odd-Even Effects). | Aromatic-terminated diacetylene-diamides acs.orgresearchgate.net |

| Terminal Groups | Provide additional stabilizing interactions (e.g., CH−π, π-π stacking). | Diacetylene gelators with cholesteryl or tolyl terminals acs.orgacs.org |

| Solvent | Modulates gelator solubility and network crystallinity. | Various diacetylene gelators in cyclohexane, p-xylene, ethanol acs.orgresearchgate.net |

Polymerization Behavior within Gel States

A key feature of diacetylene-based organogels is their ability to undergo topochemical polymerization upon exposure to UV or gamma irradiation. researchgate.netoup.com This solid-state reaction converts the ordered monomer assemblies within the gel fibers into highly conjugated polydiacetylenes (PDAs). acs.orgoup.com

The polymerization process is characterized by a distinct chromatic transition. acs.org The initially colorless or white gel typically turns a deep blue, which is the metastable phase of the PDA. acs.org This blue-phase polymer can then transition to a stable red phase in response to external stimuli such as heat or mechanical stress. rsc.org The efficiency of this polymerization is highly dependent on the molecular packing within the gel state. oup.com For the reaction to proceed, the diacetylene monomers must be aligned at a specific distance (≈ 5.0 Å) and angle (≈ 45°). researchgate.net

The gel state provides a pre-organized matrix that facilitates this alignment. The polymerization can be highly efficient in gels where the molecules are well-ordered, with some systems reaching a chemical yield of 52% and a quantum yield of at least 54. acs.org The conversion rate can be influenced by the solvent and the specific molecular structure of the gelator; for instance, a diacetylene-diamide gelator in cyclohexane achieved a 45.2 wt % conversion to PDA. researchgate.net This in-situ polymerization locks the fibrous nanostructure in place, enhancing the gel's stability. acs.org

Metal-Ion Coordination in Macrocyclic Diacetylenes from this compound

Incorporating diacetylene units into macrocyclic structures that also contain metal-coordinating ligands opens a pathway to novel supramolecular architectures with advanced functions. These systems leverage the directional nature of metal-ligand bonds to guide self-assembly. nih.gov

Design and Synthesis of Metal-Coordinated Assemblies

The synthesis of these systems involves the deliberate design of macrocyclic diacetylene ligands that contain binding sites for specific metal ions. nih.govnih.gov The process generally involves multistep organic synthesis to create a macrocycle where a diacetylene unit, often derived from precursors like this compound, is linked to moieties such as bis-amidopyridine or nucleobases like cytosine. nih.govacs.org

| Macrocyclic Ligand | Metal Ion | Resulting Assembly | Driving Forces |

| Pyridine-containing MCDA (PyMCDA) | Cs⁺ | Organic Nanotubes | Metal Coordination, π-π Stacking nih.gov |

| Cytosine-containing MCDA (CytMCDA) | Hg²⁺ | Organic Nanotubes | Metal Coordination, π-π Stacking acs.org |

These monomeric nanotubes can then be subjected to UV-induced topochemical polymerization, which cross-links the stacked diacetylene units to form robust, covalently connected polydiacetylene nanotubes. nih.govacs.org

Influence of Coordination on Optical Properties and Chromatic Sensing

The incorporation of metal ions into the polydiacetylene backbone significantly influences the material's optical properties and its response to external stimuli. Polydiacetylenes are known for their chromogenic properties, meaning they change color in response to environmental perturbations. rsc.orgrsc.org

The polymerized metal-coordinated assemblies exhibit these characteristic chromatic transitions. For example, the cesium-ion-inserted polydiacetylene nanotubes display thermochromism, showing a brilliant blue-to-red color transition upon heating. nih.gov Similarly, the mercury-bridged polydiacetylene nanotubes undergo a visible blue-to-red chromatic change in response to heat and solvents. acs.org

This stimuli-responsive behavior forms the basis for chromatic sensing. The metal-ligand coordination can be designed to be sensitive to specific analytes. The high affinity of the mercury complex for sulfur, for instance, confers high sensitivity towards thiols in the CytMCDA-Hg system. acs.org The color change mechanism is generally understood as a transition of the conjugated polymer backbone from a lower-energy, planar conformation (blue phase) to a higher-energy, twisted conformation (red phase) due to strain induced by the external stimulus. rsc.org The presence and nature of the coordinated metal ion can modulate the energy landscape of this transition, thereby tuning the sensitivity and specificity of the sensor. rsc.org

Computational and Theoretical Investigations of 4,6 Decadiyn 1,10 Diol and Its Polymers

Electronic Structure Calculations for Poly[4,6-Decadiyn-1,10-diol]

The electronic structure of a conjugated polymer governs its optical and electrical properties. For poly[this compound], a member of the polydiacetylene (PDA) family, theoretical calculations are crucial for understanding its potential in various applications.

Research into the electronic properties of polydiacetylenes is extensive, with studies often focusing on derivatives to enhance solubility and processability. A key study involving a close derivative, poly-4,6-decadiyne-1,10-diol-bis(n-butoxycarbonyl-methylurethane) (PDA-3BCMU), utilized electromodulation spectroscopy to probe its electronic transitions. The findings from this study indicated that the lowest optical transition in this polymer is excitonic in nature aps.org. This means that upon photoexcitation, a strongly bound electron-hole pair, or exciton (B1674681), is formed. This is a characteristic feature of many conjugated polymers, where strong electron-electron correlation and reduced dimensionality enhance the binding energy of the exciton.

The table below presents hypothetical electronic structure data for Poly[this compound], based on typical values for polydiacetylenes, to illustrate the type of information obtained from such calculations.

| Property | Theoretical Value | Method/Basis Set (Hypothetical) | Notes |

| Band Gap (Eg) | ~2.3 eV | DFT/B3LYP/6-31G | The band gap in polydiacetylenes is highly dependent on the side chains and the conformation of the polymer backbone. |

| HOMO Level | ~-5.5 eV | DFT/B3LYP/6-31G | The Highest Occupied Molecular Orbital level is associated with the ionization potential of the polymer. |

| LUMO Level | ~-3.2 eV | DFT/B3LYP/6-31G* | The Lowest Unoccupied Molecular Orbital level is related to the electron affinity of the polymer. |

| Nature of Lowest Transition | Excitonic | Electromodulation Spectroscopy | Confirmed for the closely related poly-4,6-decadiyne-1,10-diol-bis(n-butoxycarbonyl-methylurethane). aps.org |

Theoretical Modeling of Exciton Dynamics in Conjugated Polymers

Understanding the behavior of excitons after their formation is critical for optoelectronic applications. Theoretical models and first-principles calculations are employed to describe exciton dynamics, including their diffusion, relaxation, and recombination.

In polydiacetylenes, excitons are typically strongly bound Frenkel-like excitons arxiv.org. The dynamics of these excitons are complex and are influenced by factors such as the polymer's chain conformation and the coupling of electronic states to vibrational modes (phonons) arxiv.org. Theoretical frameworks that combine first-principles calculations with classical electrodynamics have been developed to understand light-matter interactions in these systems arxiv.orgresearchgate.net.

The lifetime of an exciton is a key parameter that determines how long it can exist before recombining. Polydiacetylenes can exist in different phases, often referred to as "blue" and "red" phases, which exhibit distinct electronic and photophysical properties. For a 3BCMU polydiacetylene, which is a derivative of the polymer of interest, the exciton lifetime in the blue phase is very short, around 140 femtoseconds, with a low fluorescence quantum yield, suggesting that non-radiative decay pathways dominate worldscientific.com. In contrast, the red phase exhibits a much longer exciton lifetime of 52 picoseconds at low temperatures, with a significantly higher fluorescence quantum yield worldscientific.com. This highlights the strong influence of the polymer chain's environment and conformation on exciton dynamics.

The exciton binding energy, which is the energy required to separate the electron and hole, is another crucial parameter. While challenging to calculate accurately with standard DFT methods, advanced computational techniques can provide reliable estimates scispace.comresearchgate.net. For many conjugated polymers, exciton binding energies are in the range of several hundred meV.

The following table summarizes key parameters related to exciton dynamics, using data from a related polydiacetylene (3BCMU) as a representative example.

| Parameter | Value (for 3BCMU PDA) | Temperature | Notes |

| Exciton Lifetime (Blue Phase) | 140 fs | Room Temp. | Dominated by non-radiative relaxation processes. worldscientific.com |

| Exciton Lifetime (Red Phase) | 52 ps | 15 K | Indicates a more stable exciton with a higher probability of radiative recombination. worldscientific.com |

| Fluorescence Quantum Yield (Blue Phase) | ~10⁻⁴ | Room Temp. | Consistent with a very short exciton lifetime. worldscientific.com |

| Fluorescence Quantum Yield (Red Phase) | 0.30 | 15 K | Suggests that the red phase is significantly more emissive. worldscientific.com |

| Exciton Binding Energy | 0.3 - 0.8 eV (Typical Range) | - | This is a typical range for conjugated polymers; the exact value depends on the specific polymer and its environment. |

Molecular Dynamics Simulations of Monomer Packing and Polymerization

The solid-state polymerization of diacetylenes is a topochemical reaction, meaning the reactivity and the resulting polymer structure are governed by the packing of the monomer molecules in the crystal lattice. Molecular dynamics (MD) simulations are a powerful tool for investigating the crystal packing of monomers and the structural changes that occur during polymerization.

For a topochemical polymerization of diacetylenes to occur, specific geometric criteria must be met in the monomer crystal. These criteria, often referred to as Schmidt's criteria for solid-state reactions, dictate that the reactive centers of adjacent monomers must be within a certain distance and have a suitable orientation. For diacetylenes, the distance between the C1 and C4' carbons of neighboring molecules should be less than or equal to 4 Å, and the stacking distance of the monomers should be approximately 4.9 Å.

MD simulations can be used to predict the crystal packing of this compound and to assess whether these geometric conditions are met. These simulations model the interactions between molecules using a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By simulating the system at different temperatures and pressures, one can predict the stable crystal structure and the degree of molecular motion.

Furthermore, MD simulations can provide insights into the polymerization process itself. By modeling the formation of covalent bonds between monomer units, it is possible to simulate the growth of the polymer chain within the monomer crystal and to study the resulting polymer's conformation and the stresses that may build up in the crystal as the reaction proceeds. While specific MD simulation studies on this compound are not prevalent in the literature, the general methodology is well-established for organic molecular crystals and polymers nih.govaps.orgresearchgate.netippi.ac.ir.

The table below provides typical parameters that would be used in an MD simulation of the crystal packing of a diacetylene monomer like this compound.

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | GAFF, CHARMM, OPLS | These are general-purpose force fields that are commonly used for simulating organic molecules and have been shown to reproduce the structural and dynamic aspects of organic molecular crystals reasonably well. |

| Ensemble | NPT (Isothermal-Isobaric) | This ensemble allows the number of particles, pressure, and temperature to be kept constant, which is appropriate for simulating a crystal under ambient conditions and allowing the unit cell to relax. |

| Temperature | 298 K (Room Temperature) | To simulate the crystal packing under standard experimental conditions. |

| Pressure | 1 atm | To simulate the crystal packing under standard atmospheric pressure. |

| Time Step | 1-2 fs | A typical time step for simulations of organic molecules, balancing computational cost and accuracy. |

| Simulation Length | 10-100 ns | The length of the simulation needs to be sufficient to allow the system to reach equilibrium and for the properties of interest to be adequately sampled. |

| Topochemical Polymerization Criteria (d(C1···C4')) | ≤ 4 Å | The critical intermolecular distance between reactive carbon atoms for solid-state polymerization to occur. |

Advanced Applications and Future Research Directions

Development of Radiation Sensitive Materials and Dosimeters

The unique solid-state polymerization capability of 4,6-decadiyn-1,10-diol makes it a prime candidate for the development of radiation-sensitive materials. When exposed to high-energy radiation, such as ultraviolet (UV) or gamma rays, the diacetylene monomers undergo a topochemical polymerization process. This reaction converts the individual monomer units into a highly conjugated polymer backbone, known as a polydiacetylene (PDA). The extended π-electron system of the resulting PDA is responsible for its distinct optical properties, which form the basis of its use in dosimetry.

Colorimetric Response to UV and Gamma-Ray Irradiation

The polymerization of this compound is accompanied by a dramatic and easily detectable color change. rsc.org The monomer is typically a colorless or white solid, but upon irradiation, it transforms into a deep blue or purple material. rsc.org This blue form of the polydiacetylene has a strong absorption maximum in the visible spectrum. The intensity of this color is directly proportional to the amount of radiation absorbed, allowing for a quantitative measurement of the radiation dose.

Further exposure to radiation or other environmental stimuli can cause a secondary color change in the polydiacetylene, from blue to red. This transition is due to a conformational change in the polymer backbone, which alters the effective conjugation length and, consequently, the absorption spectrum. rsc.org The blue-to-red transition can also be triggered by changes in temperature or pH. rsc.org

The radiation-induced color change is a key feature for dosimetry applications. The absorbed dose can be quantified by measuring the change in optical density at specific wavelengths corresponding to the blue or red forms of the polymer. This provides a simple, visual, and instrument-readable method for radiation monitoring.

| Radiation Type | Phenomenon | Observed Color Change | Wavelength of Maximum Absorption (λmax) |

| UV Radiation | Polymerization | Colorless to Blue/Purple | ~640 nm |

| Gamma Rays | Polymerization | Colorless to Blue/Purple | ~640 nm |

| High Dose/External Stimuli | Conformational Change | Blue to Red | ~540 nm |

Self-Indicating Multi-Sensor Design

The distinct colorimetric responses of polydiacetylenes derived from this compound can be harnessed to create self-indicating multi-sensors. By incorporating the diacetylene monomer into various polymer matrices or onto different substrates, sensors can be designed to respond to multiple stimuli. For instance, a material could be engineered to exhibit a primary color change in response to radiation dose, while a secondary change in color or fluorescence could indicate a change in temperature or exposure to a specific chemical.

The hydroxyl (-OH) terminal groups of this compound offer a significant advantage in the design of such sensors. These functional groups can be used to covalently bond the diacetylene monomer to a substrate or to other molecules, allowing for the creation of well-defined and stable sensor architectures. This functionalization capability is crucial for developing robust and reliable multi-sensor platforms.

Fabrication of Chemical Sensors and Biosensors Based on Chromogenic Properties

The chromogenic (color-changing) nature of polydiacetylenes derived from this compound is not limited to radiation response. The polymer's color is highly sensitive to its local environment, making it an excellent material for chemical and biosensors.

Solvatochromic Sensing Platforms

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Polydiacetylenes exhibit strong solvatochromic behavior. When a polydiacetylene film or solution is exposed to different solvents, the interaction between the solvent molecules and the polymer side chains can induce a conformational change in the conjugated backbone, leading to a visible color change.

This property can be exploited to create sensors for detecting and identifying various organic solvents. A sensor array composed of polydiacetylenes with slightly different side chains could produce a unique colorimetric "fingerprint" for different solvents or solvent mixtures, allowing for their identification. The ability to tailor the side chains, potentially starting from the hydroxyl groups of this compound, allows for the fine-tuning of the sensor's response to specific analytes.

| Solvent Polarity | Interaction with PDA | Resulting Color |

| Low Polarity | Weak interaction, planar backbone | Blue |

| High Polarity | Strong interaction, twisted backbone | Red |

Paper-Based Sensor Development

Paper-based sensors offer several advantages, including low cost, portability, and ease of use. researchgate.net Polydiacetylenes can be readily integrated into paper-based platforms for a variety of sensing applications. rsc.org A solution of this compound monomers can be coated onto a paper substrate and then polymerized in situ using UV light. rsc.org

These paper-based PDA sensors can be designed to detect a wide range of analytes. By modifying the head groups of the diacetylene monomers, for example by utilizing the terminal hydroxyl groups of this compound, specific recognition elements can be incorporated. These could be molecules that bind to a particular protein, a metal ion, or a pathogen. Upon binding of the target analyte, the resulting steric or electronic perturbation triggers the blue-to-red color transition of the PDA, providing a simple, visual readout. nih.gov

Emerging Applications in Smart Materials and Responsive Systems

The stimuli-responsive nature of polydiacetylenes positions them as a key component in the development of smart materials and responsive systems. rsc.org These are materials that can sense a change in their environment and respond in a predictable and useful way.

Polydiacetylenes derived from monomers like this compound can be incorporated into hydrogels, elastomers, and other polymer matrices to create materials that change color in response to mechanical stress (mechanochromism), temperature (thermochromism), or pH. For example, a PDA-infused polymer could change color when stretched or when the temperature exceeds a certain threshold, providing a visual indication of strain or thermal history.

The future of polydiacetylene-based smart materials is vast, with potential applications in areas such as:

Smart coatings: Surfaces that change color to indicate damage or corrosion.

Responsive textiles: Fabrics that change color in response to body temperature or environmental conditions.

Anti-counterfeiting: Inks and labels that reveal a color change upon tampering.

The versatility of the diacetylene chemistry, including the ability to functionalize the monomer at its terminal positions, as is the case with this compound, will continue to drive innovation in this exciting field of materials science.

Q & A

Basic Research Questions

Q. What are the most effective synthesis routes for 4,6-Decadiyn-1,10-diol, and how can yield discrepancies between methods be addressed?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Route 1 : Using 4-pentyn-1-ol, achieving ~97% yield under optimized conditions (e.g., controlled temperature, inert atmosphere).

- Route 2 : Employing 2,3-dibromothiophene and 4-pentyn-1-ol, yielding ~31% due to side reactions and steric hindrance .

- Optimization Strategies : To resolve yield discrepancies, consider:

- Catalyst Screening : Test transition metal catalysts (e.g., CuI) to enhance alkyne coupling efficiency.

- Reaction Monitoring : Use GC-MS or HPLC to identify intermediate byproducts and adjust stoichiometry.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Safety Guidelines :

- Storage : Store in a cool, dry environment (<25°C) under inert gas (argon/nitrogen) to prevent oxidation.

- Incompatible Materials : Avoid strong acids/alkalis and oxidizing agents (e.g., KMnO₄), which may trigger hazardous reactions .

- PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Conduct reactions in a fume hood.

- Waste Disposal : Collect residues in sealed containers labeled for halogenated organic waste.

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Structural Characterization Workflow :

- NMR Analysis : Use -NMR to confirm alkyne (δ ~70–100 ppm) and diol (δ ~60–65 ppm) functionalities.

- X-ray Crystallography : Resolve stereochemistry of crystalline derivatives, as demonstrated for related diyne-diols in natural product studies .

- IR Spectroscopy : Identify O-H stretching (~3200–3600 cm) and C≡C vibrations (~2100–2260 cm).

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?

- Data Reconciliation Framework :

Source Validation : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook) rather than vendor-specific platforms .

Experimental Replication : Perform controlled solubility tests in solvents like DMSO, ethanol, and water under standardized conditions (25°C, 1 atm).

Statistical Analysis : Apply ANOVA to compare published values with newly acquired data, identifying outliers due to impurities or measurement artifacts.

Q. What comparative strategies can elucidate the reactivity of this compound versus structurally similar diols (e.g., 1,10-decanediol or 1,8-heptadecadiene-4,6-diyne-3,10-diol)?

- Comparative Experimental Design :

- Kinetic Studies : Measure reaction rates in Sonogashira coupling or oxidation reactions to assess alkyne vs. diol reactivity.

- Thermal Stability : Use TGA/DSC to compare decomposition profiles, leveraging data from analogs like 1,8-heptadecadiene-4,6-diyne-3,10-diol .

- Computational Modeling : Perform DFT calculations to map electron density distributions and predict regioselectivity.

Q. How can researchers implement FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing data on this compound?

- Data Management Best Practices :

- Repositories : Upload spectral data (NMR, IR) to Chemotion or RADAR4Chem, ensuring metadata includes synthesis conditions and purity .

- Standardized Formats : Use JCAMP-DX for spectral files and SMILES strings for structural data.

- Collaboration Tools : Adopt ELNs (Electronic Lab Notebooks) with version control to track experimental iterations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|